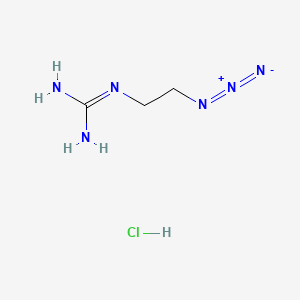amine hydrochloride CAS No. 2866352-39-6](/img/structure/B6610038.png)
[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Furan-2-yl)methyl](2-methylbutyl)amine hydrochloride, also known as FMMA hydrochloride, is a synthetic compound that belongs to the class of amines. It is a white crystalline solid that is soluble in water and has a melting point of approximately 110°C. FMMA hydrochloride has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of amine-containing compounds on the activity of enzymes, receptors, and transporters. It has also been used in studies of the pharmacological effects of amines on the nervous system. Additionally, [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride has been used in the synthesis of other amine-containing compounds and in the synthesis of peptides.
Wirkmechanismus
The mechanism of action of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride is not well understood. However, it is believed to act as an agonist at certain types of receptors in the central nervous system. It is thought to bind to these receptors and activate them, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride are not well understood. However, it is known to have a variety of effects on the central nervous system. These effects include increased alertness, increased energy, and improved cognitive performance. Additionally, [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride has been shown to have antidepressant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride in laboratory experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride is soluble in water, making it easy to work with in aqueous solutions. However, one of the main limitations of using [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride in laboratory experiments is its lack of selectivity. It can interact with a variety of receptors and transporters, making it difficult to study its specific effects on a single target.
Zukünftige Richtungen
There are a number of potential future directions for research on [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride. One potential area of research is to further explore the biochemical and physiological effects of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride. Additionally, further research could be conducted to develop more selective compounds that could be used in laboratory experiments to study the specific effects of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride on a single target. Finally, research could be conducted to develop new methods for synthesizing [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride and other amine-containing compounds.
Synthesemethoden
[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride can be synthesized using a variety of methods. The most commonly used method is the reductive amination of cyclohexanone with 2-methylbutyl amine. This method involves the reaction of cyclohexanone with 2-methylbutyl amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride. The reaction is carried out in an organic solvent such as diethylether and a base such as sodium hydroxide. The resulting product is a white crystalline solid that is soluble in water and has a melting point of approximately 110°C.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-3-9(2)7-11-8-10-5-4-6-12-10;/h4-6,9,11H,3,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXXJSNZYZHJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid](/img/structure/B6609958.png)



![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)



![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)


![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)